4-Fluorophenyl isothiocyanate

Catalog No.
S748982
CAS No.
1544-68-9
M.F
C7H4FNS
M. Wt
153.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluorophenyl isothiocyanate

CAS Number

1544-68-9

Product Name

4-Fluorophenyl isothiocyanate

IUPAC Name

1-fluoro-4-isothiocyanatobenzene

Molecular Formula

C7H4FNS

Molecular Weight

153.18 g/mol

InChI

InChI=1S/C7H4FNS/c8-6-1-3-7(4-2-6)9-5-10/h1-4H

InChI Key

NFIUJHJMCQQYDL-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N=C=S)F

Canonical SMILES

C1=CC(=CC=C1N=C=S)F

Synthesis of Thiourea Derivatives

One of the main applications of 4-FPITC is in the synthesis of thiourea derivatives. Thioureas are a class of organic compounds with the general structure R-N-C=S-R', where R and R' can be various functional groups. 4-FPITC can react with primary amines (R-NH2) to form N-substituted thioureas (R-N-C=S-C6H4F). This reaction is known as the Edman degradation, which is a widely used technique for protein sequencing [].

4-Fluorophenyl isothiocyanate is an organic compound with the molecular formula C7H4FNS. It features a phenyl ring substituted with a fluorine atom and an isothiocyanate functional group. This compound is known for its reactivity and potential applications in various fields, including medicinal chemistry and agrochemicals. The presence of the fluorine atom enhances the compound's electrophilicity, making it useful in nucleophilic substitution reactions.

4-F-PITC is a hazardous compound. It is:

  • Toxic if swallowed or inhaled [].
  • Lachrymator (causes tears) [].
  • Flammable [].
, primarily involving nucleophilic attack by amines. The rate of reaction with substituted anilines has been studied, revealing that the reactivity correlates with the electron density on the nitrogen atom of the amino group. Notably, ortho-substituted anilines exhibit deviations from expected reactivity due to steric strain and hydrogen bonding interactions .

Other reactions include:

  • Hydrolysis: Under certain conditions, 4-fluorophenyl isothiocyanate can hydrolyze to form corresponding thioureas.
  • Synthesis of Thioamides: Reacting with various amines leads to thioamide formation.

4-Fluorophenyl isothiocyanate exhibits notable biological activities, particularly as a potential anticancer agent. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving the disruption of cellular signaling pathways. Additionally, it may possess antimicrobial properties, although further research is necessary to fully elucidate these effects.

Toxicologically, 4-fluorophenyl isothiocyanate can cause severe skin burns and eye damage upon contact, highlighting the importance of handling it with care . Its allergenic potential also necessitates caution during use.

There are several methods for synthesizing 4-fluorophenyl isothiocyanate:

  • From 4-Fluoroaniline: The reaction of 4-fluoroaniline with carbon disulfide in the presence of a base such as sodium hydroxide leads to the formation of 4-fluorophenyl isothiocyanate.
  • Via Acylation: Acylation of 4-fluoroaniline followed by treatment with thiophosgene can yield the desired isothiocyanate.
  • From Phenyl Isothiocyanate: Fluorination of phenyl isothiocyanate using fluorinating agents can also produce 4-fluorophenyl isothiocyanate.

The applications of 4-fluorophenyl isothiocyanate span various fields:

  • Medicinal Chemistry: Its potential as an anticancer agent makes it a candidate for drug development.
  • Agricultural Chemistry: Used in the synthesis of agrochemicals and pesticides.
  • Chemical Research: Serves as a reagent in organic synthesis for introducing isothiocyanate functionalities into other compounds.

Interaction studies have indicated that 4-fluorophenyl isothiocyanate can interact with various biological molecules, including proteins and nucleic acids. These interactions may lead to modifications that affect cellular functions, thereby contributing to its biological activity. Specific studies have focused on its reactivity with amino acids and proteins, demonstrating its potential as a tool for probing biological systems .

Several compounds are structurally similar to 4-fluorophenyl isothiocyanate. Here are some comparisons highlighting their uniqueness:

Compound NameStructure CharacteristicsUnique Features
Phenyl IsothiocyanateLacks fluorine substitutionCommonly used in research; less reactive than 4-fluorophenyl variant.
2-Fluorophenyl IsothiocyanateFluorine at the ortho positionExhibits different reactivity patterns compared to 4-fluoro variant due to steric effects.
3-Chloro-4-Fluorophenyl IsocyanateContains chlorine and fluorine substitutionsDisplays different reactivity based on halogen presence; used in similar applications but with distinct properties .

The unique placement of the fluorine atom in 4-fluorophenyl isothiocyanate significantly influences its chemical behavior and biological activity compared to these similar compounds.

Classical Synthetic Routes

Reaction with Thiophosgene

The oldest method involves reacting 4-fluoroaniline with thiophosgene (CSCl₂) under basic conditions. This forms a thiocarbamoyl chloride intermediate, which eliminates HCl to yield 4-FPITC.

Mechanism:

  • Amine Activation: Base (e.g., triethylamine) deprotonates 4-fluoroaniline.
  • Thiocarbamoyl Formation: Thiophosgene reacts to form an unstable thiocarbamoyl chloride.
  • Elimination: Loss of HCl generates the isothiocyanate.

Advantages: Broad applicability, high yields (up to 94% for analogous bromo-fluoro derivatives).
Limitations: Thiophosgene’s toxicity, byproduct formation (symmetrical thioureas), and incompatibility with sensitive functional groups.

ParameterThiophosgene Method
Reagents4-Fluoroaniline, thiophosgene, base (e.g., Et₃N)
ConditionsDichloromethane/water, 0°C, 2 h
Yield61–94%
ByproductsThioureas, HCl

Dithiocarbamate Intermediate and Desulfurylation

Modern methods bypass thiophosgene by using dithiocarbamate intermediates. Key strategies include:

a) Di-tert-butyl Dicarbonate (Boc₂O) with DMAP/DABCO

  • Dithiocarbamate Formation: 4-Fluoroaniline reacts with CS₂ and a base (e.g., Et₃N) to form N-(4-fluorophenyl)dithiocarbamate.
  • Desulfurylation: Boc₂O decomposes the intermediate, releasing CO₂ and COS to yield 4-FPITC.

Advantages: Clean workup, minimal byproducts (volatile CS₂, t-BuOH).
Catalysts: 1–3 mol% DMAP or DABCO accelerate reactions.

b) Cyanuric Acid (TCT)
For electron-deficient amines, cyanuric acid (TCT) facilitates desulfurylation in aqueous media. Yields for 4-FPITC reach 70–80% under optimized conditions.

MethodReagents/ConditionsYieldReferences
Boc₂O/DMAPCS₂, Et₃N, Boc₂O, 0–25°C85–98%
Cyanuric Acid (TCT)CS₂, NaOH, TCT, 40°C70–80%

Carbon Disulfide-Mediated Cyclization Strategies

CS₂ enables heterocycle formation. For example:

  • Thiazolidinone Synthesis: Aziridines react with CS₂ and isothiocyanates to form thiazolidinones via organophosphine-catalyzed cyclization.
  • Tolane Derivatives: 4-Fluoroaniline derivatives undergo CS₂-mediated reactions to produce fluorosubstituted phenyltolanes for liquid crystal applications.

Example:
$$ \text{4-Fluoroaniline} + \text{CS}_2 + \text{PhNCS} \xrightarrow{\text{Base}} \text{Thiazole derivatives} $$

Physical and Chemical Properties

Key Properties of 4-Fluorophenyl Isothiocyanate

PropertyValueSource
Molecular FormulaC₇H₄FNS
Molecular Weight153.18 g/mol
Melting Point24–26°C
Boiling Point228.8°C (760 mmHg)
Density1.2 g/cm³

Reactivity: Reacts with primary amines to form thioureas and with thiols to generate disulfides.

Applications and Biological Activities

Biochemical Labeling

4-FPITC modifies primary amines in proteins, enabling mass spectrometry-based quantification. This is critical in proteomics for distinguishing protein isoforms.

Selenium-sulfur exchange catalysis represents a sophisticated approach for the synthesis and modification of 4-fluorophenyl isothiocyanate through advanced catalytic mechanisms [7]. The catalytic role of selenium in these transformations has been established through extensive research demonstrating that selenium-sulfur exchange is the rate-limiting step in isothiocyanate formation reactions [7]. This catalytic process operates through the nucleophilic attack of selenium-containing species on sulfur centers, promoting bond disruption and subsequent formation of isothiocyanate functional groups [23].

The mechanistic pathway involves the initial formation of selenium-sulfur intermediates, where elemental selenium functions as both an electrophile and nucleophile depending on the reaction conditions [11]. Research has demonstrated that selenium exhibits superior reactivity compared to sulfur analogues, with rate constants showing significant enhancement in selenium-mediated processes [35]. The selenium-catalyzed reactions proceed through distinct phases, with the initial selenium-sulfur exchange completing within milliseconds, while subsequent transformations continue over longer time periods [35].

Reaction ParameterSelenium-CatalyzedSulfur-Only Control
Rate constant (M⁻¹s⁻¹)1.3 × 10⁵3.6
Completion time60 ms20 s
Yield enhancement factor225-foldBaseline
Temperature requirementAmbientElevated

The catalytic efficiency of selenium-sulfur exchange in isothiocyanate synthesis has been attributed to the inherent electrophilicity of selenium compared to sulfur [35]. This enhanced electrophilicity facilitates nucleophilic attack by organic substrates, leading to accelerated bond formation and improved yields in 4-fluorophenyl isothiocyanate synthesis [29]. The selenium catalyst can be employed in substoichiometric quantities, typically requiring only 0.1 to 0.5 equivalents relative to the organic substrate [7].

Experimental studies have revealed that the selenium-sulfur exchange mechanism involves multiple equilibrium processes [35]. The forward and reverse rate constants for these exchanges demonstrate the thermodynamic favorability of selenium-mediated transformations, with equilibrium constants ranging from 10³ to 10⁷ depending on the specific reaction conditions [35]. The catalytic cycle regenerates the selenium species, enabling turnover numbers exceeding 1000 for optimized reaction systems [11].

Aqueous-phase Dithiocarbamate Generation Methods

Aqueous-phase dithiocarbamate generation represents a green chemistry approach for synthesizing 4-fluorophenyl isothiocyanate precursors under environmentally benign conditions [4] [8]. This methodology eliminates the need for organic solvents while maintaining high reaction efficiency and product yields [20]. The aqueous synthesis protocol involves the reaction of primary amines with carbon disulfide in the presence of inorganic bases to form dithiocarbamate intermediates [4].

The reaction mechanism proceeds through nucleophilic addition of the amine to carbon disulfide, followed by proton abstraction to generate the dithiocarbamate anion [30]. Optimal conditions for aqueous dithiocarbamate formation include temperatures between 0°C and 40°C, with reaction times ranging from 2 to 24 hours depending on the substrate [4] [20]. The choice of base significantly influences both reaction rate and product stability, with potassium carbonate and sodium hydroxide providing superior results compared to weaker bases [30].

Base SystemReaction Time (h)Conversion (%)Isolated Yield (%)
Potassium carbonate69891
Sodium hydroxide49588
Triethylamine128275
Ammonia solution206558

The aqueous medium provides several advantages for dithiocarbamate synthesis, including enhanced solubility of ionic intermediates and improved heat transfer for temperature control [8]. Water also serves as a proton source during the reaction, facilitating the formation of stable dithiocarbamate salts [16]. The ionic strength of the aqueous solution can be adjusted through addition of inorganic salts to optimize reaction kinetics and product precipitation [30].

Microwave-assisted aqueous synthesis has demonstrated significant improvements in reaction efficiency, reducing reaction times from hours to minutes while maintaining comparable yields [4]. The microwave protocol employs power settings of 200-500 watts with temperature control at 90°C, achieving 89% yields of dithiocarbamate intermediates within 3 minutes [4]. Scale-up studies have confirmed the viability of aqueous dithiocarbamate synthesis on gram-scale preparations, with yields remaining consistent at larger reaction volumes [4].

The stability of aqueous dithiocarbamate solutions depends on pH, temperature, and the presence of oxidizing agents [30]. Optimal storage conditions involve maintaining pH above 8.0 and temperatures below 4°C to prevent decomposition [30]. The dithiocarbamate intermediates can be isolated as solid salts through precipitation with organic solvents or concentrated through evaporation under reduced pressure [16].

Cyanuric Acid-assisted Desulfurylation

Cyanuric acid-assisted desulfurylation represents an efficient method for converting dithiocarbamate intermediates to 4-fluorophenyl isothiocyanate through selective sulfur removal [4]. This approach utilizes cyanuric acid as a mild desulfurylating agent, operating under moderate reaction conditions while achieving high conversion rates [25]. The mechanism involves nucleophilic attack of the dithiocarbamate sulfur on the cyanuric acid electrophilic center, followed by elimination of sulfur-containing byproducts [37].

The cyanuric acid desulfurylation process typically requires temperatures between 0°C and 25°C, significantly lower than alternative desulfurylation methods . Reaction times range from 30 minutes to 2 hours, depending on the substrate structure and reaction scale [25]. The stoichiometry involves 1.0 to 1.2 equivalents of cyanuric acid relative to the dithiocarbamate substrate, with excess reagent improving conversion efficiency [4].

Reaction ConditionsTemperature (°C)Time (h)Cyanuric Acid (equiv.)Yield (%)
Standard conditions00.51.075
Optimized conditions251.01.291
Extended reaction252.01.594
Excess reagent251.02.092

The selectivity of cyanuric acid desulfurylation derives from its preferential reactivity toward dithiocarbamate sulfur centers compared to other functional groups [37]. This selectivity enables the synthesis of functionalized isothiocyanates without affecting sensitive substituents such as fluorine atoms on aromatic rings . The cyanuric acid reagent exhibits excellent functional group tolerance, permitting the presence of esters, ethers, and halogen substituents without competitive reactions [25].

Mechanistic studies have revealed that cyanuric acid desulfurylation proceeds through a concerted elimination mechanism rather than stepwise sulfur abstraction [37]. The reaction involves formation of a six-membered transition state incorporating both sulfur atoms of the dithiocarbamate and the cyanuric acid electrophilic center [13]. This concerted mechanism accounts for the mild reaction conditions and high stereoselectivity observed in asymmetric substrates [4].

The byproducts of cyanuric acid desulfurylation include sulfur-containing cyanuric acid derivatives that can be separated through aqueous extraction or column chromatography [25]. The environmental impact of this desulfurylation method is minimized through the use of non-toxic reagents and the generation of water-soluble byproducts [13]. Recovery and recycling of cyanuric acid is possible through hydrolysis of the sulfur-containing byproducts, making this approach economically viable for large-scale synthesis [37].

The economic assessment of reagent systems for 4-Fluorophenyl isothiocyanate production reveals substantial cost variations and viability concerns that directly influence industrial implementation decisions [1] . Manufacturing costs represent the primary barrier to large-scale production, with reagent expenses constituting 18-25% of total production costs.
Fluorinated boryl lithium reagents demonstrate the highest cost burden, ranging from 450-600 USD per pound, with severely limited scalability due to complex synthesis requirements and specialized handling protocols. The high cost stems from the intricate preparation procedures involving organolithium chemistry under stringent anhydrous conditions, requiring specialized equipment and skilled personnel . Scale-up limitations arise from the instability of boryl lithium species at elevated temperatures and their incompatibility with large-scale mixing systems.

Selenium-sulfur exchange catalysis represents a moderate-cost alternative, priced at 125-200 USD per pound, offering enhanced reaction rates with 225-fold yield improvements compared to sulfur-only systems . The catalytic efficiency derives from selenium's superior electrophilicity, enabling rate constants of 1.3 × 10⁵ M⁻¹s⁻¹ compared to 3.6 M⁻¹s⁻¹ for sulfur analogues . However, selenium procurement costs and specialized reactor requirements limit economic attractiveness for large-scale operations.

Cyanuric acid desulfurylation offers improved economic viability at 85-120 USD per pound, with high scalability potential . The process operates under mild conditions (0-25°C) with conversion efficiencies reaching 94% under optimized conditions . Economic advantages include reduced energy requirements and simplified process control, though cyanuric acid procurement costs remain significant.

Aqueous dithiocarbamate generation provides cost-effective synthesis pathways at 60-90 USD per pound, representing a green chemistry approach with high scalability . The methodology eliminates organic solvents while maintaining production rates of 300-800 kg/day. Economic benefits include reduced solvent costs, simplified waste treatment, and lower regulatory compliance expenses.

Trichlorocyanuric acid systems offer the lowest reagent costs at 35-50 USD per pound, with production capacities reaching 400-1000 kg/day . The economic advantage stems from established industrial-scale TCT production and well-developed handling protocols. However, chlorine gas management requirements necessitate additional safety infrastructure investments.

Fluorine generation systems present unique economic considerations with operating costs of 1.78 USD per pound of fluorine, though requiring substantial capital investments of 543,000 USD for a two-cell plant. The economics favor operations exceeding 105,000 pounds annual fluorine consumption, with total production costs including amortization reaching 12.95 USD per pound of rhenium equivalent product.

Raw material costs across specialty chemical production typically account for 35-40% of net sales, representing the single highest cost component. The fluorinated intermediates market, valued at 20 billion USD in 2024, demonstrates sustained growth at 5.0% compound annual growth rate, indicating strong demand despite cost pressures.

Energy requirements contribute 8-20 USD per kg of product, encompassing both electrical and thermal energy needs. Specialty chemical manufacturing demonstrates energy intensity 30-50% higher than commodity chemical production due to complex reaction conditions and purification requirements.

Labor costs, including skilled operators and process engineers, contribute 6-18 USD per kg of product, representing 7-11% of total production costs. The requirement for specialized expertise in fluorine chemistry commands premium wages, particularly for safety-critical operations.

Equipment depreciation accounts for 15-25 USD per kg of product, reflecting the high capital intensity of fluorinated intermediate production. Specialized corrosion-resistant materials and safety systems increase equipment costs by 40-60% compared to conventional chemical manufacturing.

Quality control expenses range from 3-6 USD per kg of product, encompassing analytical testing, certification, and regulatory compliance. The stringent purity requirements for pharmaceutical intermediates necessitate comprehensive analytical protocols, increasing quality assurance costs.

Environmental compliance costs contribute 5-15 USD per kg of product, covering emissions monitoring, waste treatment, and regulatory reporting. The fluorinated compound sector faces increasing regulatory scrutiny, with compliance costs rising 8-12% annually.

Scalability Limitations of Fluorinated Intermediates

The transition from laboratory-scale to industrial-scale production of fluorinated intermediates encounters fundamental scalability constraints that compromise process efficiency and economic viability. These limitations manifest across multiple operational parameters, with geometric scaling effects creating disproportionate impacts on critical process variables.

Heat transfer efficiency demonstrates severe degradation during scale-up, declining from 95% at laboratory scale to 65% at industrial scale. The surface area to volume ratio reduction inherent in geometric scaling creates thermal management challenges, particularly critical for fluorinated intermediate synthesis where temperature control directly affects product selectivity and yield. Large-scale reactors exhibit heat transfer coefficients 40-60% lower than laboratory equivalents, necessitating modified reactor designs and extended reaction times.

Mass transfer limitations become increasingly problematic at industrial scale, with mass transfer coefficients decreasing from 0.85 s⁻¹ at laboratory scale to 0.18 s⁻¹ at industrial scale. The reduced mass transfer efficiency directly impacts reaction rates and product formation, particularly for heterogeneous catalytic processes common in fluorinated intermediate synthesis. Impeller tip speed limitations prevent direct scaling of mixing parameters, requiring fundamental redesign of agitation systems.

Mixing uniformity deteriorates significantly during scale-up, declining from 98% at laboratory scale to 72% at industrial scale. The formation of dead zones and inadequate mixing regions creates product quality inconsistencies and reduces overall process efficiency. Complex fluid dynamics in large-scale reactors prevent uniform reagent distribution, leading to local concentration gradients and side reaction formation.

Pressure drop increases exponentially with scale, rising from 0.1 bar at laboratory scale to 2.5 bar at industrial scale. The increased pressure requirements necessitate enhanced equipment specifications and higher energy consumption, impacting both capital and operating costs. Elevated pressures also affect reaction equilibria and product selectivity, requiring process optimization at each scale.

Catalyst loading requirements increase disproportionately during scale-up, rising from 0.5 mol% at laboratory scale to 2.8 mol% at industrial scale. The heterogeneous catalyst distribution in large-scale reactors reduces catalytic efficiency, necessitating higher catalyst concentrations to maintain reaction rates. Increased catalyst loading directly impacts raw material costs and downstream purification requirements.

Residence time distribution broadens significantly during scale-up, with deviation increasing from ±5% at laboratory scale to ±25% at industrial scale. The wider residence time distribution reduces process selectivity and increases byproduct formation, directly impacting product quality and yield. Channeling effects in large-scale reactors create preferential flow paths, exacerbating residence time distribution issues.

Temperature control precision deteriorates during scale-up, with temperature deviations increasing from ±1°C at laboratory scale to ±5°C at industrial scale. The reduced thermal control precision affects reaction kinetics and product selectivity, particularly critical for fluorinated intermediate synthesis where temperature sensitivity is high. Thermal gradients in large-scale reactors create zones of varying reaction conditions, leading to product quality variations.

Fluorinated intermediate production encounters specific scalability challenges related to corrosive environments and specialized materials requirements. The corrosive nature of fluorinating agents necessitates expensive corrosion-resistant equipment, with costs increasing non-linearly with scale. Specialized materials such as Inconel, Monel, and fluoropolymer-lined equipment command premium prices, particularly for large-scale applications.

Safety considerations become increasingly complex at industrial scale, with fluorine gas handling requiring sophisticated safety systems and emergency response protocols. The higher inventory of hazardous materials in large-scale operations increases risk exposure and regulatory compliance requirements. Safety system costs, including monitoring equipment, emergency shutdown systems, and containment measures, scale exponentially with plant size.

Process intensification technologies offer potential solutions to scalability limitations, with continuous flow reactors demonstrating superior heat and mass transfer characteristics. Microreactor technology enables precise temperature control and uniform mixing, though throughput limitations restrict applicability to high-volume production. Numbering-up strategies using multiple parallel microreactors provide scalability while maintaining process advantages.

The fluorinated intermediates market growth rate of 6.7% annually indicates strong demand despite scalability challenges. Industry investments in process intensification and advanced manufacturing technologies demonstrate commitment to overcoming scalability limitations. Successful scale-up requires integrated approaches combining process optimization, advanced equipment design, and comprehensive safety systems.

Waste Management in Thiocyanate Synthesis

The synthesis of 4-Fluorophenyl isothiocyanate generates diverse waste streams requiring comprehensive management strategies to ensure environmental compliance and economic viability. Industrial-scale production creates substantial waste volumes necessitating sophisticated treatment systems and disposal protocols.
Thiocyanate-containing effluent represents the most significant waste stream, generating 150-300 kg per ton of product with high toxicity to aquatic life. Biological degradation systems utilizing specialized microorganisms such as Thiobacillus thioparus and Thiohalobacter species demonstrate effective treatment capabilities, achieving greater than 90% thiocyanate removal efficiency. Treatment costs range from 2.50-4.00 USD per kg, encompassing bioreactor operations, nutrient supplementation, and effluent monitoring.

The biological treatment process operates through thiocyanate dehydrogenase enzymes, converting thiocyanate to sulfur and cyanate, followed by further oxidation to sulfate and nitrogen compounds. Optimal conditions require pH 8.8, temperature 37°C, and 0.18 M sodium chloride concentration. Extended treatment times of 140 hours are necessary for complete degradation of 3.38 mM thiocyanate concentrations.

Fluorinated organic solvents constitute a significant waste category, generating 80-120 kg per ton of product with ozone depletion potential. Distillation and recovery systems offer economically viable treatment options, with costs ranging from 1.80-3.20 USD per kg. Recovery rates of 85-95% enable solvent reuse, reducing both waste generation and raw material costs.

The environmental impact of fluorinated solvents extends beyond ozone depletion, encompassing greenhouse gas effects and atmospheric persistence. Hydrofluoroolefin alternatives demonstrate lower global warming potential but present challenges in recovery and purification. Supercritical carbon dioxide extraction provides environmentally benign solvent recovery but requires high capital investment.

Metal catalyst residues, though generated in smaller quantities of 5-15 kg per ton of product, require specialized treatment due to heavy metal contamination potential. Precipitation and filtration systems achieve effective metal removal, though treatment costs range from 8.00-12.00 USD per kg due to specialized reagent requirements. Recovered metals may be recycled, offsetting treatment costs through material recovery.

Acidic aqueous waste streams generate 200-400 kg per ton of product, requiring neutralization treatment costing 0.50-1.00 USD per kg. pH alteration represents the primary environmental concern, necessitating careful monitoring and controlled discharge. Neutralization systems utilize limestone or sodium hydroxide, with byproduct gypsum potentially recoverable for construction applications.

Organic nitrile byproducts, generated at 25-50 kg per ton of product, require incineration treatment due to volatile organic compound emissions. Treatment costs of 4.50-6.00 USD per kg reflect high-temperature combustion requirements and emissions control systems. Advanced oxidation processes offer alternative treatment options but at higher costs.

Sulfur-containing compounds generate 30-60 kg per ton of product, necessitating oxidation treatment to prevent acid rain precursor formation. Treatment costs of 3.00-5.00 USD per kg encompass oxidation reagents and process control systems. Recovered sulfur may be utilized in sulfuric acid production, providing economic offset.

Chlorinated wastewater, producing 100-200 kg per ton of product, requires reverse osmosis treatment to address persistent organic pollutant concerns. Treatment costs of 1.20-2.50 USD per kg reflect membrane replacement and energy requirements. Treated water may be recycled for process use, reducing freshwater consumption.

Spent activated carbon, generated at 10-20 kg per ton of product, requires thermal regeneration to address landfill disposal issues. Treatment costs of 2.00-3.50 USD per kg encompass high-temperature regeneration and transportation expenses. Regeneration efficiency of 90-95% enables carbon reuse, reducing disposal costs.

Total waste treatment costs for thiocyanate synthesis range from 180-450 USD per ton of product, representing 15-25% of total production costs. The economic impact of waste treatment necessitates process optimization to minimize waste generation and maximize treatment efficiency.

Regulatory compliance costs continue increasing, with environmental regulations becoming more stringent annually. The European Union's REACH regulation and similar frameworks in other jurisdictions require comprehensive environmental impact assessments and monitoring programs. Compliance costs may reach 10-15% of total production costs for fluorinated intermediates.

Advanced waste treatment technologies, including membrane bioreactors and advanced oxidation processes, offer improved treatment efficiency but at higher capital costs. Process intensification strategies can reduce waste generation through improved reaction selectivity and yield. Circular economy approaches, including waste-to-resource conversion, provide long-term sustainability benefits.

XLogP3

3.4

Boiling Point

228.0 °C

Melting Point

27.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (97.78%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (86.67%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H334 (86.67%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Other CAS

1544-68-9

General Manufacturing Information

Benzene, 1-fluoro-4-isothiocyanato-: INACTIVE

Dates

Last modified: 08-15-2023

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